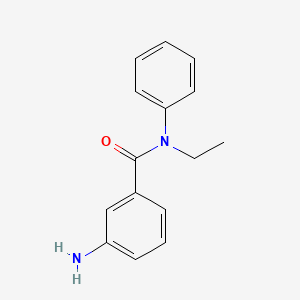

3-amino-N-ethyl-N-phenylbenzamide

Description

Historical Perspectives on Benzamide (B126) Synthesis and Derivatization

The synthesis of benzamides has a rich history, evolving from classical methods to highly sophisticated modern techniques. Early approaches often involved the direct reaction of benzoic acid with an amine at high temperatures, a process that was often inefficient and limited in scope. A significant advancement came with the use of acyl chlorides, such as benzoyl chloride, which readily react with amines to form the amide bond. This method, known as the Schotten-Baumann reaction, provided a more reliable and general route to benzamides.

Over the decades, the quest for milder and more efficient methods led to the development of a vast arsenal (B13267) of coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with the amine under gentle conditions. This has been crucial for the synthesis of complex molecules and for substrates with sensitive functional groups.

Significance of Amide Functional Groups in Chemical Design

The amide bond is of paramount importance in chemistry and biology. numberanalytics.comnumberanalytics.com Its significance stems from a unique combination of stability and reactivity. The resonance stabilization between the nitrogen lone pair and the carbonyl group imparts a planar geometry and significant rotational barrier to the C-N bond, influencing the three-dimensional structure of molecules.

This structural rigidity is a key feature in the design of molecules that need to adopt specific conformations to interact with biological targets. nsf.govnih.gov Furthermore, the amide group is an excellent hydrogen bond donor and acceptor, properties that are fundamental to molecular recognition processes, such as the binding of a drug to its target protein. numberanalytics.comnih.gov The stability of the amide bond also contributes to the metabolic robustness of many pharmaceuticals. numberanalytics.com

Contextualization of 3-Amino-N-ethyl-N-phenylbenzamide within Contemporary Organic Synthesis

Within the vast landscape of chemical compounds, this compound serves as a representative example of a multifunctional building block in contemporary organic synthesis. Its structure incorporates several key features that are of interest to synthetic chemists:

A Primary Aromatic Amine: The amino group at the 3-position of the benzene (B151609) ring is a versatile functional handle. It can be readily diazotized and converted into a wide range of other functional groups, or it can participate in various coupling reactions to build more complex molecular architectures.

A Tertiary Amide: The N-ethyl-N-phenylamide group provides a specific steric and electronic environment. The presence of two different substituents on the nitrogen atom can influence the compound's conformational preferences and its interactions with other molecules.

A Substituted Benzene Ring: The relative positions of the amino and benzamide groups on the aromatic ring (meta-substitution) dictate the electronic properties and reactivity of the molecule.

While specific research applications for this compound are not widely reported, its structural motifs suggest its potential as an intermediate in the synthesis of more complex molecules, such as dyes, polymers, or biologically active compounds. The presence of the reactive amino group, in particular, opens up avenues for further derivatization and molecular elaboration.

Chemical and Physical Properties

Based on its structure, this compound is expected to be a solid at room temperature with a relatively high melting point due to the presence of the polar amide group and the potential for intermolecular hydrogen bonding involving the amino group.

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Appearance | Solid |

| CAS Number | 875837-45-9 |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-ethyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(16)11-12/h3-11H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBKKXEWNLBOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588486 | |

| Record name | 3-Amino-N-ethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875837-45-9 | |

| Record name | 3-Amino-N-ethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 3 Amino N Ethyl N Phenylbenzamide

De Novo Synthetic Routes to the Benzamide (B126) Core

The formation of the central benzamide structure is a critical step in the synthesis of 3-Amino-N-ethyl-N-phenylbenzamide. This can be achieved through classical amidation reactions or by employing more modern C-N bond forming methodologies.

Amidation Reactions Employing Carboxylic Acids and Amines

The most direct and widely used method for constructing the benzamide core is the condensation of a benzoic acid derivative with an amine. In the context of this compound, this would typically involve reacting a 3-nitrobenzoic acid or a protected 3-aminobenzoic acid with N-ethylaniline.

A variety of coupling reagents can be employed to facilitate this amidation. Common examples include carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an activating agent such as N-hydroxybenzotriazole (HOBt). nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Titanium tetrachloride (TiCl4) has also been reported as an effective mediator for the direct condensation of carboxylic acids and amines, often providing the corresponding amides in moderate to excellent yields. nih.gov The reaction is typically performed in a solvent like pyridine (B92270) at elevated temperatures. nih.gov Another approach involves the in situ generation of phosphonium (B103445) salts from triphenylphosphine (B44618) and N-chlorophthalimide, which act as activating agents for the carboxylic acid. nih.govacs.org This method allows for the transformation of aliphatic, benzylic, and aromatic carboxylic acids into their amide counterparts at room temperature. nih.govacs.org

Table 1: Comparison of Amidation Reagents

| Reagent System | Conditions | Advantages |

| DIC/HOBt | Room temperature to elevated temperatures | Mild conditions, good yields nih.gov |

| TiCl4/Pyridine | 85°C | General procedure, high purity of products nih.gov |

| PPh3/N-chlorophthalimide | Room temperature | Good to excellent yields, wide substrate scope nih.govacs.org |

Alternative C-N Bond Forming Methodologies

Beyond traditional amidation, other C-N bond-forming reactions can be utilized to construct the benzamide scaffold. One such method is the Friedel-Crafts-type reaction. While typically used for C-C bond formation, certain reagents can facilitate the direct carboxamidation of arenes. For instance, cyanoguanidine in the presence of a Brønsted superacid like triflic acid can directly convert arenes to benzamide derivatives. nih.gov

Another innovative approach involves the Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. rsc.org This method offers a more direct route from readily available nitro compounds, bypassing the need for a separate reduction step to the corresponding amine. rsc.org The reaction typically uses iron dust as a reductant in water. rsc.org

Introduction and Functionalization of the 3-Amino Substituent

The placement of the amino group at the 3-position of the benzamide ring is a key regiochemical challenge. This is most commonly achieved through a nitration-reduction sequence, although direct amination methods are also being explored.

Regioselective Nitration and Subsequent Reduction Approaches

A well-established and reliable method for introducing an amino group onto a benzene (B151609) ring is through the nitration of the aromatic ring followed by the reduction of the resulting nitro group. For the synthesis of this compound, this would involve the nitration of a suitable benzoyl chloride or benzamide precursor. The directing effects of the carbonyl group favor the formation of the meta-substituted nitro compound.

The subsequent reduction of the nitro group to an amine can be accomplished using a variety of reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. wikipedia.orggoogle.com Other reducing systems include the use of iron dust in the presence of an acid or hydrazine (B178648) hydrate (B1144303) with a catalyst like ferric hydroxide (B78521). rsc.orggoogle.com

Table 2: Common Reducing Agents for Nitro Group Reduction

| Reducing Agent | Conditions | Advantages |

| H2, Pd/C | Low pressure hydrogenation google.com | Clean reaction, high yield wikipedia.org |

| Fe dust/H2O | 60°C rsc.org | Inexpensive, readily available rsc.org |

| Hydrazine hydrate/Fe(OH)3 | 50-90°C google.com | Effective for large scale synthesis google.com |

Direct Amination Methodologies and Catalytic Considerations

Direct amination of C-H bonds on an aromatic ring represents a more atom-economical approach, though it is often more challenging to control regioselectivity. Recent advancements have explored plasma-liquid interactions to enable the direct coupling of benzene with molecular nitrogen to form arylamines. nih.gov While still an emerging technology, this method offers a potentially greener route for C-N bond formation. nih.gov

Catalytic methods for direct amination are also under investigation. These often involve transition metal catalysts that can activate the C-H bond and facilitate the introduction of an amino group. However, achieving high regioselectivity for the meta position in a benzamide system remains a significant synthetic hurdle.

Diversification at the N-Ethyl-N-phenyl Amide Moiety

The final step in the synthesis involves the formation of the N-ethyl-N-phenyl amide. This is typically achieved by reacting the appropriate 3-substituted benzoic acid or its activated derivative with N-ethylaniline.

If starting from a 3-aminobenzamide (B1265367) core where the amide nitrogen is unsubstituted, diversification can be achieved through N-alkylation and N-arylation reactions. However, for the specific target of this compound, the most convergent approach is to introduce the N-ethyl-N-phenylamine in the initial amide bond-forming step.

Should modifications to the N-substituents be desired for creating analogues, various synthetic strategies can be employed. For instance, reductive amination of a primary amine with an aldehyde or ketone can introduce an alkyl group. youtube.comnih.gov N-arylation of amines can be accomplished using methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple an amine with an aryl halide or triflate.

Alkylation and Arylation Strategies on Amide Nitrogen

The introduction of ethyl and phenyl groups onto the amide nitrogen of a 3-aminobenzamide precursor is a critical transformation in the synthesis of the target molecule. Modern organic synthesis offers a variety of robust methods to achieve this.

One prevalent strategy involves the sequential N-alkylation and N-arylation of 3-aminobenzamide. The order of these steps can be crucial and is often determined by the reactivity of the starting materials and the desired selectivity. For instance, the N-ethyl group can be introduced first via alkylation of 3-aminobenzamide with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a suitable base to neutralize the hydrogen halide byproduct.

Alternatively, selective mono-N-alkylation of primary amines can be achieved under pH-controlled aqueous conditions. dovepress.com A more sophisticated approach for selective mono-N-alkylation of molecules containing both an amino and a hydroxyl group, which can be conceptually extended to aminobenzamides, involves chelation with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org This method relies on the formation of a stable chelate, which allows for selective reaction at the nitrogen atom. organic-chemistry.org

The subsequent N-arylation of the resulting 3-amino-N-ethylbenzamide can be accomplished through several powerful cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern N-arylation chemistry. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., t-BuBrettPhos), and a base to couple an amine with an aryl halide or triflate. nih.gov The use of aryl triflates as coupling partners offers a valuable alternative to aryl halides. nih.gov

Another approach involves the reaction of an amino-N-substituted phenylbenzamide with an α-bromoketone in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov While this method is used for introducing a ketone-containing group, the underlying principle of N-alkylation with a halide is transferable.

A general method for the N-arylation of amino acid esters with aryl triflates has been described, which utilizes a t-BuBrettPhos Pd G3 or G4 precatalyst. nih.gov This highlights the importance of catalyst and ligand selection in achieving efficient arylation. nih.gov

| Reaction Type | Reagents and Conditions | Key Features | Reference |

| N-Alkylation | Ethyl halide, Base | Direct introduction of the ethyl group. | General Knowledge |

| Selective Mono-N-alkylation | 9-BBN, Alkyl halide, Base | High selectivity for mono-alkylation via chelation. organic-chemistry.org | organic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium catalyst, Phosphine ligand, Base, Aryl halide/triflate | Versatile method for N-arylation. nih.gov | nih.gov |

| Alkylation with α-haloketones | α-bromoketone, K2CO3, DMF | Demonstrates N-alkylation with functionalized halides. nih.gov | nih.gov |

Incorporation of Substituted Phenyl and Ethyl Groups

The synthesis can be adapted to produce derivatives of this compound bearing substituents on either the phenyl or ethyl moieties. This allows for the fine-tuning of the molecule's properties for specific applications.

To incorporate a substituted phenyl group, one can start with a substituted aniline (B41778) in the arylation step. For example, using a substituted bromobenzene (B47551) in a Buchwald-Hartwig amination with 3-amino-N-ethylbenzamide would yield the corresponding N-(substituted phenyl) derivative. A variety of substituted anilines or aryl halides are commercially available or can be synthesized, providing access to a wide range of derivatives. For instance, the synthesis of 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was achieved through the condensation of 3-amino-4-methoxybenzoic acid with 4-bromoaniline. mdpi.com This highlights the feasibility of incorporating substituted phenyl groups.

Similarly, to introduce substituents on the ethyl group, a substituted ethyl halide can be used in the initial alkylation step. For example, using 1-bromo-2-fluoroethane (B107303) would lead to an N-(2-fluoroethyl) derivative. The synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives has been reported, demonstrating the incorporation of more complex substituted alkyl groups. nih.gov

The synthesis of 3-amino-N-(2,6-dimethylphenyl)benzamide has also been documented, showcasing the incorporation of a substituted phenyl ring. google.com

| Target Modification | Synthetic Approach | Example Reagents | Reference |

| Substituted Phenyl Group | Buchwald-Hartwig amination with a substituted aryl halide. | 4-bromotoluene, 2-chloroanisole | mdpi.com |

| Substituted Phenyl Group | Condensation with a substituted aniline. | 4-bromoaniline | mdpi.com |

| Substituted Ethyl Group | N-alkylation with a substituted ethyl halide. | 1-bromo-2-fluoroethane | General Knowledge |

| Substituted Phenyl Group | Synthesis from a substituted aminobenzamide. | 3-amino-N-(2,6-dimethylphenyl)benzamide | google.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety. In the context of this compound synthesis, several green strategies can be implemented.

One key principle is the use of safer solvents. Whenever possible, reactions should be conducted in water or other environmentally benign solvents. For example, the reduction of a nitro group to an amine, a common step in the synthesis of the 3-amino precursor, has been reported to be carried out in an ethanol/water mixture, which is a greener alternative to many organic solvents. nih.gov

Atom economy can be maximized by designing reactions where the majority of the atoms from the reactants are incorporated into the final product. Condensation reactions, such as the formation of the amide bond, are generally atom-economical. The use of catalytic methods, like the Buchwald-Hartwig amination, also aligns with green chemistry principles as it reduces the need for stoichiometric reagents.

The development of one-pot or multi-component reactions is another green approach. A three-component reaction of isatoic anhydride (B1165640), primary amines, and 2-bromoacetophenone (B140003) derivatives to synthesize N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives has been described as a highly efficient green synthesis. nih.gov This strategy reduces the number of synthetic steps, minimizes waste from purification of intermediates, and saves time and energy.

Furthermore, exploring solvent-free reaction conditions is a significant step towards greener synthesis. The N-nitrosation of various secondary amines has been successfully carried out using tert-butyl nitrite (B80452) under solvent-free conditions, offering a chemo-selective and environmentally friendly method. rsc.org While not directly part of the main synthetic route, this demonstrates the potential for eliminating solvents in related transformations.

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

| Use of Safer Solvents | Employing water or ethanol/water mixtures. | Reduction of a nitro group in an ethanol/water system. nih.gov | nih.gov |

| Atom Economy | Utilizing condensation and catalytic reactions. | Amide bond formation; Palladium-catalyzed cross-coupling. | General Knowledge |

| Process Intensification | Developing one-pot or multi-component reactions. | Three-component synthesis of related aminobenzamides. nih.gov | nih.gov |

| Elimination of Solvents | Conducting reactions under solvent-free conditions. | Solvent-free N-nitrosation of secondary amines. rsc.org | rsc.org |

Scale-Up Considerations and Process Chemistry Optimization

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that require careful consideration and optimization. For the synthesis of this compound, several factors are critical for a safe, efficient, and cost-effective manufacturing process.

Reagent Selection and Cost: The cost and availability of starting materials and reagents are primary concerns on a large scale. For instance, while palladium catalysts are highly effective, their cost can be a significant factor. Process optimization would involve minimizing catalyst loading, exploring catalyst recycling strategies, or investigating less expensive alternative catalysts such as those based on copper.

Reaction Conditions: Parameters such as temperature, pressure, and reaction time need to be carefully controlled and optimized for large-scale reactors. Exothermic reactions, for example, require efficient heat management to prevent thermal runaways. The use of flow chemistry can offer significant advantages in terms of heat and mass transfer, safety, and process control compared to traditional batch processing.

Work-up and Purification: The isolation and purification of the final product must be scalable and efficient. Crystallization is often the preferred method for purification on a large scale as it can provide a high-purity product and is generally more cost-effective than chromatography. The choice of solvent for crystallization is critical and should be guided by factors such as solubility, safety, and environmental impact. The preparation of 3-amino-N-(2,6-dimethylphenyl)benzamide involved its isolation, indicating that standard purification techniques are applicable. google.com

Process Safety: A thorough hazard assessment of all chemicals and reaction steps is essential. This includes understanding the thermal stability of intermediates and the final product, as well as potential side reactions that could lead to hazardous situations.

Regulatory Compliance: The manufacturing process must comply with all relevant regulatory requirements, including those related to environmental protection and product quality (e.g., Good Manufacturing Practices - GMP, if applicable).

A patent describing the preparation of related aminobenzamide compounds mentions pouring the reaction mixture into a suppository mold, which, although for a different final form, hints at the considerations for product formulation on a larger scale. google.com

Investigation of Reaction Mechanisms Involving 3 Amino N Ethyl N Phenylbenzamide

Mechanistic Pathways of Amide Bond Formation Precursors

The synthesis of 3-amino-N-ethyl-N-phenylbenzamide involves the formation of an amide (specifically, an anilide) bond. This is typically achieved by reacting a derivative of 3-aminobenzoic acid with N-ethylaniline. The most common methods involve the activation of the carboxylic acid group to facilitate nucleophilic attack by the secondary amine.

One primary pathway is the acyl chloride method . Here, 3-aminobenzoic acid is first converted to the more reactive 3-aminobenzoyl chloride, often using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The mechanism proceeds as follows:

The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and displacement of a chloride ion.

The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate.

This intermediate collapses, eliminating sulfur dioxide and a chloride ion to form the final 3-aminobenzoyl chloride.

The resulting acyl chloride is a potent electrophile. The nitrogen atom of N-ethylaniline attacks the carbonyl carbon of the acyl chloride.

A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion. A final deprotonation step, often by another amine molecule or a mild base, yields the tertiary amide, this compound.

A second major pathway involves the use of coupling reagents . These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.

The nitrogen of N-ethylaniline then attacks the carbonyl carbon of this activated intermediate.

This nucleophilic attack leads to the formation of the amide bond and the release of a urea (B33335) byproduct.

Enzymatic strategies, while less common in industrial synthesis for this specific type of molecule, also offer a pathway for amide bond formation. Lipases, for instance, can catalyze the amidation of esters in non-aqueous media. nih.gov

Table 1: Comparison of Amide Bond Formation Methods

| Method | Activating Reagent | Key Intermediate | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acyl Chloride | SOCl₂, (COCl)₂ | Acyl chloride | Anhydrous, often requires pyridine (B92270) or other base | High reactivity, good yields | Harsh reagents, generation of HCl |

| Coupling Reagents | DCC, EDC | O-acylisourea | Mild, room temperature | High yields, mild conditions | Stoichiometric byproducts (urea) |

Reactivity Studies of the Anilide Linkage

The anilide linkage in this compound is a tertiary amide. Its reactivity is characterized by significant stability due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond.

Amide hydrolysis, the cleavage of the amide bond by water, is generally a slow process that requires catalysis by acid or base.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ion (OH⁻), the hydroxide acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. nih.gov This intermediate then collapses, expelling the N-ethylanilide anion, which is a relatively poor leaving group. This step is typically the rate-determining step. The N-ethylanilide anion is subsequently protonated by the solvent or upon workup. The reaction is generally second-order, dependent on the concentrations of both the amide and the hydroxide.

Kinetic studies on similar tertiary amides show that hydrolysis is often slow, requiring elevated temperatures and strong acid or base concentrations. nih.gov The stability of the anilide linkage is a key feature, making it a robust structural component in many chemical entities.

Table 2: General Conditions for Anilide Hydrolysis

| Condition | Catalyst/Reagent | Mechanism | Relative Rate | Products |

|---|---|---|---|---|

| Acidic | H₃O⁺ (e.g., aq. HCl, H₂SO₄) | Protonation of C=O, nucleophilic attack by H₂O | Slow to moderate; requires heat | 3-Aminobenzoic acid, N-ethylanilinium salt |

| Basic | OH⁻ (e.g., aq. NaOH, KOH) | Nucleophilic attack by OH⁻, elimination of amide anion | Slow; requires significant heat | 3-Aminobenzoate salt, N-ethylaniline |

Transamidation is the exchange of the amine moiety of an amide with a different amine. For tertiary amides like this compound, this reaction is particularly challenging due to the lack of an N-H bond, which often participates in alternative mechanistic pathways available to primary and secondary amides. nih.gov Consequently, transamidation of tertiary amides typically requires catalysis, often by metal complexes, or harsh reaction conditions. nih.gov

A proposed mechanism for metal-catalyzed transamidation involves the coordination of the metal to the amide's carbonyl oxygen, activating the carbonyl carbon towards nucleophilic attack by an incoming amine. nih.gov Another pathway may involve oxidative addition of the N-C bond to a low-valent metal center, followed by reductive elimination to form the new amide. Recent research has also explored transition-metal-free methods, though these often require activation of the amide, for instance, through N-acylation, which is not directly applicable here. nih.gov

Reactivity of the Aromatic Amino Group

The primary aromatic amino group (-NH₂) is a key center of reactivity in the molecule, influencing both its nucleophilic character and the reactivity of the benzene (B151609) ring to which it is attached.

Nucleophilic Reactions of the Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile. It can react with a variety of electrophiles. For example:

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides will form a new amide bond (diamide).

Diazotization: Reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts the primary aromatic amine into a diazonium salt. imperial.ac.uk This diazonium group is an excellent leaving group and can be substituted by a wide range of nucleophiles in Sandmeyer or related reactions (e.g., -Cl, -Br, -CN, -OH). imperial.ac.uk

Electrophilic Aromatic Substitution (EAS): The benzene ring bearing the amino group is activated towards electrophilic attack. The -NH₂ group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. lkouniv.ac.in Conversely, the amide group, -C(O)N(Et)Ph, is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring.

In this compound, the two substituents are on the same ring. The powerful activating effect of the amino group dominates the deactivating effect of the amide group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6). Position 5 is meta to the amino group and ortho to the deactivating amide group, making it less favorable. The directing effects are summarized below:

Positions activated by -NH₂: 2, 4, 6

Position deactivated by -C(O)N(Et)Ph: 2, 4, 6

The strong activation and directing influence of the amino group means that reactions like halogenation can proceed rapidly, even without a Lewis acid catalyst, and may be difficult to control, potentially leading to polysubstitution. lkouniv.ac.in

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) | Controlling Factor |

|---|---|---|---|

| Bromination | Br₂ in a polar solvent | 2,4,6-Tribromo-3-amino-N-ethyl-N-phenylbenzamide | Overwhelming activation by the -NH₂ group |

| Nitration | Dilute HNO₃ | Mixture of 2-nitro and 4-nitro isomers | Strong activation by -NH₂; risk of oxidation |

| Sulfonation | Fuming H₂SO₄ | Mixture of 2-sulfonic acid and 4-sulfonic acid isomers | Activation by -NH₂; reaction is reversible |

The presence of the amino group meta to the amide functionality opens pathways for various condensation and cyclization reactions to form heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds (like β-ketoesters or malonic esters) can lead to the formation of substituted quinolines or other fused heterocyclic structures through reactions like the Combes quinoline (B57606) synthesis or similar cyclocondensations. The initial step is typically a nucleophilic attack by the amino group on one of the carbonyls, followed by an intramolecular cyclization and dehydration.

Similarly, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbamate (B1207046) or a benzoxazinone (B8607429) derivative, depending on the reaction conditions and the participation of the amide nitrogen or oxygen. These reactions are fundamental in the synthesis of a diverse array of complex molecules from relatively simple substituted anilines.

Role as a Synthetic Intermediate in Complex Chemical Transformations

This compound serves as a versatile starting material and intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. The presence of a nucleophilic amino group on the benzoyl ring, coupled with the tertiary amide functionality, allows for a variety of chemical modifications.

A common synthetic pathway involving aminobenzamide scaffolds begins with the corresponding nitro compound, which is then reduced to the amine. For instance, the synthesis of a library of N-substituted aminobenzamide derivatives has been reported, starting from 3-nitro-N-phenylbenzamide analogues. nih.gov The reduction of the nitro group to an amine is a critical step, often achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride. This transformation yields the 3-aminobenzamide (B1265367) core, which can then undergo further reactions.

The primary amino group of this compound is a key functional handle for introducing molecular diversity. It can readily participate in nucleophilic substitution and addition reactions. For example, it can be alkylated or acylated to introduce various substituents. A notable application of similar aminobenzamide intermediates is in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. In these syntheses, the amino group is reacted with α-bromoketones in the presence of a base like potassium carbonate to form anilinoketones. nih.gov This reaction highlights the role of the aminobenzamide as a nucleophile in the construction of larger, more complex structures.

The general scheme for such a transformation, adapted for this compound, would involve the reaction of the amino group with an appropriate electrophile to build out the molecular framework. The choice of solvent and reaction conditions can significantly influence the yield and purity of the products. For example, using tetrahydrofuran (B95107) as a solvent and avoiding aqueous workups by directly precipitating the product has been shown to improve yields in the synthesis of related N-phenylbenzamide derivatives. nih.gov

The following table outlines a representative synthetic transformation where a 3-aminobenzamide scaffold is utilized as a key intermediate.

Representative Synthesis Utilizing a 3-Aminobenzamide Intermediate

| Reactant 1 | Reactant 2 (Electrophile) | Reagents | Product Type | Significance |

|---|---|---|---|---|

| 3-Amino-N-substituted phenylbenzamide | α-Bromoketone | Potassium Carbonate, Dimethylformamide | Anilinoketone | Formation of a key intermediate for DPP-IV inhibitors. nih.gov |

Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties and reactions of a molecule, play a significant role in determining the reactivity and selectivity of this compound. These effects arise from the interactions between bonding and non-bonding electron pairs and empty orbitals.

In reactions involving the amino group, its nucleophilicity is a key factor. The electron-donating nature of the alkyl (ethyl) group on the amide nitrogen can subtly influence the electron density on the benzoyl ring, which in turn can modulate the basicity and nucleophilicity of the 3-amino group.

A critical aspect of stereoelectronic effects is the control of selectivity in reactions. For example, in the synthesis of complex molecules, achieving the desired regioselectivity and stereoselectivity is paramount. The substitution pattern on the benzamide (B126) can influence the preferred binding orientation in an enzyme's active site or the trajectory of an incoming reagent. While specific studies on the stereoselectivity of reactions involving this compound are not extensively documented in publicly available literature, general principles of stereoelectronic effects in related systems provide valuable insights. nih.gov For instance, the orientation of polar substituents on a ring system has been shown to significantly impact their electronic effects. nih.gov

The following table summarizes the key stereoelectronic factors influencing the reactivity of this compound.

Stereoelectronic Factors in this compound

| Functional Group | Electronic Effect on Benzoyl Ring | Influence on Reactivity and Selectivity |

|---|---|---|

| 3-Amino Group | Strongly activating, ortho-, para-directing | Increases nucleophilicity of the ring, directs electrophilic substitution. |

| Amide Group (C=O) | Deactivating, meta-directing | Reduces overall ring reactivity towards electrophiles. |

| N-ethyl-N-phenyl Group | Steric hindrance, conformational effects | Can influence the approach of reagents and affect selectivity at adjacent positions. |

Comprehensive Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to a lack of publicly available experimental data, a detailed interpretation of the NMR spectra for 3-amino-N-ethyl-N-phenylbenzamide cannot be provided at this time. However, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of the expected spectral features.

Advanced ¹H NMR and ¹³C NMR Spectral Interpretation

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to display distinct signals corresponding to the various hydrogen environments in the molecule. The aromatic region would likely show complex multiplets for the protons on the two phenyl rings. The protons on the aminobenzoyl ring are expected to be influenced by the electron-donating amino group and the electron-withdrawing amide group, leading to a predictable substitution pattern. The protons on the N-phenyl ring would also exhibit characteristic shifts. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which would appear as a triplet.

Predicted ¹³C NMR Spectral Data:

The carbon-13 NMR spectrum would complement the ¹H NMR data, with distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is expected to resonate at a characteristic downfield shift. The aromatic carbons would appear in a specific range, with their chemical shifts influenced by the attached functional groups. The carbons of the ethyl group would be found in the aliphatic region of the spectrum.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the ethyl group and between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. It could be used to investigate the preferred conformation of the molecule, for example, the relative orientation of the two phenyl rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions.

Functional Group Fingerprinting and Conformational Analysis

Expected IR and Raman Data:

The IR and Raman spectra of this compound would exhibit characteristic bands for its functional groups.

N-H Stretching: The amino group (NH2) would show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the amide and the aromatic amine would appear in the fingerprint region.

Aromatic C-H and C=C Stretching: The aromatic rings would give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The ethyl group would display C-H stretching bands below 3000 cm⁻¹.

Investigation of Intermolecular Hydrogen Bonding

The presence of the amino and amide groups suggests the potential for intermolecular hydrogen bonding in the solid state. In the IR spectrum, the position and shape of the N-H and C=O stretching bands can provide evidence for such interactions. Broadening of the N-H stretching bands, for example, would be indicative of hydrogen bonding.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The monoisotopic mass of this compound is calculated to be 240.1263 g/mol . bldpharm.com

Expected Fragmentation Pattern:

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption spectrum is characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light. For this compound, the chromophore is the entire conjugated system, including the aminobenzoyl group and the N-phenyl group. The amino group acts as an auxochrome, which can modify the absorption characteristics of the benzoyl chromophore.

The expected UV-Vis spectrum would likely show absorption bands corresponding to π-π* transitions within the aromatic rings and n-π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Compound Name | Solvent | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|

The polarity of the solvent can influence the electronic transitions of a molecule, leading to shifts in the absorption and emission spectra. This phenomenon is known as solvatochromism. Generally, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the π-π* transitions and a hypsochromic (blue) shift in the n-π* transitions. slideshare.net

For this compound, the presence of the amino and amide groups makes it susceptible to hydrogen bonding with protic solvents, which would further influence its spectroscopic behavior. researchgate.netscispace.com A detailed study of solvent effects would provide insight into the nature of the electronic transitions and the charge distribution in the ground and excited states.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The emission spectrum is also sensitive to the solvent environment. A study of the fluorescence of this compound in solvents of varying polarity would be necessary to fully characterize its photophysical properties.

Table 4: Hypothetical Solvent Effects on the Fluorescence Emission of this compound

| Solvent | Dielectric Constant | Emission λmax (nm) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Crystallographic Analysis and Solid State Architectural Studies

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. Should a suitable single crystal of 3-amino-N-ethyl-N-phenylbenzamide be grown, SCXRD analysis would reveal its molecular geometry and conformation.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| a (Å) | 5-15 |

| b (Å) | 10-25 |

| c (Å) | 5-15 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1000-2000 |

| Z | 2, 4, or 8 |

This table is purely illustrative and represents a typical range of values for organic molecules of similar size and complexity.

Analysis of Supramolecular Interactions in the Crystal Lattice

The way individual molecules of this compound would pack in the solid state is dictated by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the material's properties.

The presence of an amino group (-NH₂) and an amide N-H group (in the case of secondary amides, though this compound is a tertiary amide) in related benzamides typically leads to the formation of robust hydrogen bonding networks. In this compound, the primary amino group is a potent hydrogen bond donor, while the carbonyl oxygen of the amide is an effective acceptor. It is highly probable that the crystal structure would be dominated by N-H···O hydrogen bonds, potentially forming dimers, chains, or more complex three-dimensional networks. epa.govnih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in substituted benzamides. sigmaaldrich.comresearchgate.netnih.gov Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature, pressure) and exhibit distinct physical properties. It is plausible that this compound could also exhibit polymorphism, with each form characterized by a unique arrangement of molecules and different networks of intermolecular interactions.

Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates, is also a possibility, especially if the compound is crystallized from solvents capable of forming hydrogen bonds.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While SCXRD provides the detailed structure of a single crystal, Powder X-ray Diffraction (PXRD) is an essential tool for characterizing the bulk crystalline material. A PXRD pattern serves as a fingerprint for a specific crystalline phase. chemicalbridge.co.uk If different polymorphs of this compound were to be synthesized, PXRD would be the primary technique used to distinguish between them. The experimental PXRD pattern can also be compared to a pattern calculated from single-crystal data to confirm the phase purity of a bulk sample.

Table 2: Simulated Powder X-ray Diffraction Peaks for a Hypothetical Polymorph of this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 85 |

| 12.2 | 7.3 | 60 |

| 15.8 | 5.6 | 100 |

| 19.1 | 4.6 | 70 |

| 21.5 | 4.1 | 95 |

| 24.9 | 3.6 | 55 |

This is a simulated table and does not represent actual experimental data.

Crystal Engineering Principles Applied to Substituted Benzamides

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. chemicalbridge.co.uk For substituted benzamides, a common strategy involves modifying the substituents on the phenyl rings to tune the hydrogen bonding and π-π stacking interactions. For instance, the introduction of fluorine atoms can alter the electrostatic potential of the aromatic rings and influence the packing motif. chemicalbridge.co.uk In the case of this compound, modifications to the amino, ethyl, or phenyl groups could be explored to systematically alter the crystal packing and, consequently, the material's properties.

Computational Chemistry and Theoretical Modeling of 3 Amino N Ethyl N Phenylbenzamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule. For a compound like 3-amino-N-ethyl-N-phenylbenzamide, these methods would provide insights into its geometry, spectroscopic characteristics, and energetic profile.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A typical study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

Once the optimized geometry is obtained, DFT calculations can predict various spectroscopic properties. For instance, vibrational frequency analysis can simulate the infrared (IR) and Raman spectra, which helps in the characterization of the compound by assigning theoretical vibrational modes to experimentally observed peaks. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the ultraviolet-visible (UV-Vis) absorption spectrum. While general DFT studies have been performed on various aminobenzamides and related derivatives, specific optimized coordinates or predicted spectra for this compound are not documented in the available literature.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate energetic and structural information. For this compound, these high-level calculations would be computationally intensive but would offer a benchmark for the results obtained from more approximate methods like DFT. Such high-accuracy data is essential for precise determination of properties like bond energies and reaction barriers. However, no published studies employing these methods specifically for this compound were identified.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of a molecule over time. For this compound, which has several rotatable bonds, MD simulations would reveal the different shapes (conformers) the molecule can adopt in various environments, such as in a solvent or interacting with a biological target. By simulating the motion of atoms based on a force field, one can understand the dynamic behavior, stability of different conformations, and intramolecular interactions. This information is critical for understanding how the molecule might bind to a receptor. Studies on other benzamide (B126) derivatives have utilized MD to explore binding stability, but specific conformational analyses for this compound are not present in the accessible research.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are invaluable for studying chemical reactions. For this compound, these techniques could be used to investigate its synthesis, degradation, or metabolic pathways. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. A crucial part of this is locating the transition state—the highest energy point along the reaction coordinate—which determines the activation energy and, consequently, the reaction rate. While general mechanisms for amide hydrolysis or formation are understood, specific transition state structures and energy barriers for reactions involving this compound have not been computationally elucidated in the literature.

Cheminformatics Approaches for Structure-Reactivity Relationships

Cheminformatics involves the use of computational methods to analyze chemical data. For a series of compounds related to this compound, Quantitative Structure-Activity Relationship (QSAR) models could be developed. These models correlate variations in molecular structure (described by calculated descriptors like electronic properties, size, and shape) with changes in chemical reactivity or biological activity. Such an analysis for benzamides could predict the reactivity of new derivatives, but a QSAR study specifically including this compound as a data point is not available.

In Silico Design and Virtual Screening of Benzamide Analogues

Computational techniques are central to modern drug discovery. In silico design involves modifying the structure of a lead compound, such as a benzamide derivative, on a computer to improve its properties. Virtual screening is a process where large libraries of chemical compounds are computationally docked into the binding site of a biological target (like an enzyme or receptor) to identify potential new drugs. Benzamide scaffolds are common in medicinal chemistry, and many virtual screening studies focus on this class of compounds. However, research detailing the use of this compound as a scaffold or the screening of its analogues for specific biological targets could not be located.

Systematic Derivatization and Analogue Synthesis of 3 Amino N Ethyl N Phenylbenzamide

Functionalization at the Aromatic Amino Group

The primary aromatic amino group at the 3-position of the benzamide (B126) ring serves as a highly reactive handle for a variety of chemical transformations. Its nucleophilic character allows for the introduction of a wide array of functional groups and the construction of complex molecular architectures.

N-Acylation, N-Sulfonylation, and N-Alkylation Reactions

The free amino group of 3-amino-N-ethyl-N-phenylbenzamide is readily susceptible to reactions with electrophilic reagents, enabling the synthesis of a broad spectrum of N-substituted derivatives.

N-Acylation: This reaction involves the treatment of the parent amine with acylating agents such as acid chlorides or acid anhydrides in the presence of a base to neutralize the HCl by-product. This transformation converts the primary amine into a secondary amide. A wide range of acyl groups can be introduced, from simple aliphatic to complex aromatic moieties. Phosphonium (B103445) and uronium salt-based coupling reagents are also commonly employed, particularly in peptide synthesis, to facilitate amide bond formation. arkat-usa.org

N-Sulfonylation: The synthesis of sulfonamides is achieved by reacting the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine (B92270) or under solvent-free conditions. researchgate.netresearchgate.net This reaction is generally robust and provides the corresponding N-sulfonylated products in good yields. The resulting sulfonamides are important structural motifs in medicinal chemistry. nih.gov

N-Alkylation: Introducing alkyl groups onto the aromatic amine can be more challenging than acylation due to the potential for over-alkylation. However, selective mono-N-alkylation can be achieved. organic-chemistry.org Methods for the N-alkylation of amides with alcohols have also been developed, presenting a green synthetic route where water is the only byproduct. rsc.org These reactions often require catalysts and specific conditions to control the degree of alkylation. nih.govpsu.edu The interaction of 3-aminobenzamide (B1265367) with alkylating agents has been noted to be influenced by the specific agent used. psu.edunih.gov

Table 1: Representative Functionalization Reactions at the Aromatic Amino Group

| Reaction Type | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| N-Acylation | Acetyl Chloride | 3-Acetamido-N-ethyl-N-phenylbenzamide | |

| N-Sulfonylation | p-Toluenesulfonyl Chloride | N-Ethyl-N-phenyl-3-(4-methylphenylsulfonamido)benzamide | |

| N-Alkylation | Methyl Iodide | N-Ethyl-3-(methylamino)-N-phenylbenzamide |

Formation of Heterocyclic Systems via Amino Cyclization

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic compounds. The amino group, often in conjunction with the adjacent amide functionality or other introduced groups, can participate in intramolecular cyclization reactions to form new ring systems.

For instance, diazotization of the aromatic amino group with nitrous acid (generated in situ from NaNO₂) at low temperatures yields a diazonium salt. This intermediate can then undergo spontaneous cyclization. In studies with analogous 2-amino-N-phenylbenzamides, this sequence leads to the formation of 3-phenyl-1,2,3-benzotriazin-4(3H)-ones. researchgate.net A similar strategy applied to the 3-amino isomer could potentially lead to novel heterocyclic frameworks.

Furthermore, condensation reactions of the amino group with various bifunctional reagents can construct a variety of heterocycles. The synthesis of quinazolin-4(3H)-ones from the condensation of 2-aminobenzamide (B116534) with aldehydes is a well-established method. acs.org By analogy, derivatized this compound could be employed in multicomponent reactions to build complex heterocyclic structures, such as imidazole-based derivatives. nih.gov Photochemical cyclizations also offer a powerful method for constructing heterocycles under mild conditions. chemrxiv.orgchim.it

Modifications on the Amide Nitrogen and Phenyl Substituent

The N,N-disubstituted amide moiety offers another key site for structural variation. Altering the ethyl and phenyl groups can significantly influence the molecule's three-dimensional shape and properties.

N-Substituent Variation and Impact on Molecular Geometry

The synthesis of analogues with different N-substituents can be achieved by utilizing alternative secondary amines during the initial amide formation step (i.e., reacting 3-nitrobenzoyl chloride with a different N-alkylaniline, followed by nitro group reduction).

The nature of the N-substituents has a profound impact on the molecular geometry of the benzamide. The planarity of the amide group and its orientation relative to the benzene (B151609) ring are influenced by steric and electronic factors. For example, introducing bulky substituents on the amide nitrogen can cause the amide moiety to twist out of plane with the benzene ring. nih.gov X-ray crystal structure analysis of related benzamides has been used to determine their precise geometries and the influence of substituents on bond angles and torsional energies. acs.org

Ortho-, Meta-, Para-Substituted Phenyl Analogues

Introducing substituents onto the N-phenyl ring is a common strategy for probing structure-activity relationships. These analogues are typically synthesized by coupling 3-nitrobenzoyl chloride with the appropriately substituted aniline (B41778), followed by reduction of the nitro group. A wide variety of substituted anilines are commercially available, allowing for the creation of a large library of compounds.

Table 2: Examples of Analogues with Substituted N-Phenyl Groups

| Substituent (R) on N-Phenyl Ring | Position | Starting Aniline | Final Product Name |

|---|---|---|---|

| Chloro (Cl) | para (4-) | 4-Chloro-N-ethylaniline | 3-Amino-N-(4-chlorophenyl)-N-ethylbenzamide |

| Methoxy (OCH₃) | meta (3-) | N-Ethyl-3-methoxyaniline | 3-Amino-N-ethyl-N-(3-methoxyphenyl)benzamide |

| Methyl (CH₃) | ortho (2-) | N-Ethyl-2-methylaniline | 3-Amino-N-ethyl-N-(2-methylphenyl)benzamide |

| Trifluoromethyl (CF₃) | para (4-) | N-Ethyl-4-(trifluoromethyl)aniline | 3-Amino-N-(4-(trifluoromethyl)phenyl)-N-ethylbenzamide |

Substituent Effects on the Benzene Ring

Further functionalization can be achieved through electrophilic substitution on the central benzene ring of this compound. The outcome of such reactions is governed by the directing effects of the two substituents already present: the amino group (-NH₂) and the N-ethyl-N-phenylcarboxamide group (-CON(Et)Ph).

Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director. It donates electron density to the ring through resonance, making the positions ortho (C2, C4) and para (C6) to it more nucleophilic and susceptible to electrophilic attack. libretexts.orgunizin.org

Amide Group (-CON(Et)Ph): This group is deactivating and a meta-director. The carbonyl group withdraws electron density from the ring inductively and through resonance, making the ring less reactive than benzene and directing incoming electrophiles to the position meta (C5) to it. unizin.orglibretexts.org

When both groups are present, their combined influence determines the position of further substitution. The powerful activating and directing effect of the amino group typically dominates. Therefore, in electrophilic aromatic substitution reactions like nitration or halogenation, substitution is expected to occur primarily at the positions ortho and para to the amino group (C2, C4, and C6). The C5 position is deactivated by the amide group and is also meta to the amino group, making it the least likely site for substitution.

Table 3: Directing Effects of Substituents on the Benzamide Ring

| Position | Substituent | Effect on Ring Reactivity | Directing Influence | Predicted Site of Electrophilic Attack |

|---|---|---|---|---|

| C1 | -CON(Et)Ph | Deactivating | Meta (to C3, C5) | Low |

| C2 | - | Activated by -NH₂ | Ortho to -NH₂ | High |

| C3 | -NH₂ | Activating | Ortho, Para (to C2, C4, C6) | - |

| C4 | - | Activated by -NH₂ | Para to -NH₂ | High |

| C5 | - | Deactivated by -CON(Et)Ph | Meta to -CON(Et)Ph | Low |

| C6 | - | Activated by -NH₂ | Ortho to -NH₂ | High |

Directed Ortho-Metallation and Electrophilic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In the context of this compound, the amide functionality can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position on the benzoyl ring by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate is then quenched with a suitable electrophile to introduce a new substituent specifically at the C-2 position.

The general mechanism involves the coordination of the Lewis acidic lithium reagent to the Lewis basic oxygen atom of the amide group. This coordination increases the kinetic acidity of the adjacent ortho-protons, enabling their abstraction by the alkyllithium base. baranlab.org The subsequent reaction with an electrophile leads to the ortho-functionalized product.

Table 1: Examples of Electrophiles for Directed Ortho-Metallation of this compound

| Electrophile | Reagent Example | Introduced Functional Group |

| Alkyl Halides | Methyl iodide (CH₃I) | Methyl (-CH₃) |

| Carbonyls | N,N-Dimethylformamide (DMF) | Formyl (-CHO) |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |

| Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Boronic Esters | Triisopropyl borate (B1201080) (B(Oi-Pr)₃) | Boronic acid (-B(OH)₂) |

The amino group at the 3-position is generally less effective as a directing group compared to the tertiary amide under these conditions, thus favoring functionalization ortho to the amide. However, protection of the amino group, for instance as a carbamate (B1207046), can be employed to prevent side reactions and potentially influence the regioselectivity of the metalation.

Transition Metal-Catalyzed Cross-Coupling at Aryl Halide Precursors

Transition metal-catalyzed cross-coupling reactions represent a versatile and widely used method for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrhhz.net To utilize this methodology for the derivatization of this compound, a halogen substituent is typically required on the aromatic ring. For instance, starting from a halogenated precursor such as 3-amino-5-bromo-N-ethyl-N-phenylbenzamide, a variety of substituents can be introduced at the 5-position via reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.

These reactions generally involve a catalytic cycle comprising oxidative addition of the aryl halide to a low-valent transition metal complex (typically palladium, nickel, or copper), transmetalation with an organometallic reagent (in the case of Suzuki or Negishi coupling) or coordination of an alkene or alkyne (for Heck and Sonogashira coupling), and reductive elimination to yield the final product and regenerate the catalyst. rhhz.net

Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions for Derivatization

| Reaction Name | Metal Catalyst (Example) | Coupling Partner (Example) | Bond Formed |

| Suzuki Coupling | Pd(PPh₃)₄ | Phenylboronic acid | C-C (Aryl-Aryl) |

| Heck Coupling | Pd(OAc)₂ | Styrene | C-C (Aryl-Alkenyl) |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Phenylacetylene | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP | Morpholine | C-N (Aryl-Amine) |

Ligand-free catalytic systems are also gaining traction as they offer advantages in terms of cost-effectiveness and sustainability. rsc.org

Synthesis of Conformationally Constrained Analogues

The synthesis of conformationally constrained analogues can provide valuable insights into the bioactive conformation of a molecule and can lead to improved pharmacological properties. nih.gov For this compound, conformational restriction can be achieved by introducing cyclic structures or rigid linkers.

One approach involves the cyclization of substituents introduced onto the scaffold. For example, an amino group and a carboxylic acid group introduced at adjacent positions on the benzoyl ring could be cyclized to form a lactam. Another strategy is to incorporate the N-ethyl-N-phenylamine moiety into a heterocyclic ring system, such as a tetrahydroquinoline or an indoline.

Furthermore, the synthesis of analogues where parts of the molecule are incorporated into a rigid framework, such as a bicyclic system, can be pursued. nih.gov For example, using a cyclic amino acid as a starting material could lead to analogues with a constrained backbone.

Combinatorial and High-Throughput Synthesis Methodologies

Combinatorial chemistry and high-throughput synthesis are powerful tools for the rapid generation of large libraries of related compounds for screening purposes. acs.org These methodologies can be applied to the this compound scaffold to explore a wide range of structural diversity.

A common approach is parallel synthesis, where a common intermediate is reacted with a diverse set of building blocks in a spatially separated array, such as a multi-well plate. For example, a key intermediate like 3-aminobenzoyl chloride could be reacted with a library of N-substituted anilines to generate a library of N-arylbenzamides. Alternatively, a library of substituted benzoic acids could be coupled with N-ethylaniline. researchgate.net

High-throughput experimentation can also be used to rapidly screen and optimize reaction conditions for the synthesis of new derivatives, for instance, in the development of novel catalytic methods for C-N bond formation. researchgate.net Solid-phase synthesis, where one of the reactants is attached to a polymer support, can also facilitate the purification of the resulting library of compounds.

Advanced Applications of 3 Amino N Ethyl N Phenylbenzamide and Its Chemical Derivatives

As Ligands in Coordination Chemistry and Catalysis

The presence of both a primary amino group and an amide oxygen atom gives 3-amino-N-ethyl-N-phenylbenzamide the potential to act as a bidentate or monodentate ligand for various metal centers. The amino group can serve as a strong sigma-donor, while the amide oxygen can also coordinate to a metal ion.

Design and Synthesis of Metal-Amide Complexes

The synthesis of metal complexes with aminobenzamide-type ligands is a well-established field. Generally, the reaction of a metal salt (e.g., chlorides, acetates, or nitrates of transition metals like copper, nickel, cobalt, or zinc) with the ligand in a suitable solvent can lead to the formation of a coordination complex.

For this compound, a hypothetical synthesis of a metal complex could proceed as follows:

Hypothetical Synthesis of a Dichloro(this compound)metal(II) Complex:

The resulting complex's geometry (e.g., tetrahedral, square planar, or octahedral) would depend on the metal ion, its coordination number, and the steric bulk of the ligand. Characterization of such hypothetical complexes would rely on techniques like FT-IR spectroscopy (to observe shifts in N-H and C=O stretching frequencies upon coordination), UV-Vis spectroscopy, and single-crystal X-ray diffraction.

While no specific complexes of this compound are reported, research on related compounds, such as 3-amino-N-hydroxybenzamidine, has shown the successful synthesis of octahedral Co(II), Zn(II), and Cr(II) complexes. semanticscholar.org Similarly, 4-amino-N-[2-(diethylamino)ethyl]benzamide has been used to form a tetraphenylborate (B1193919) ion-associate complex. unb.ca

Evaluation in Organic Transformation Catalysis

Metal complexes derived from N-phenylbenzamide and related structures have been investigated for their catalytic activity. For instance, cationic iridium(I) complexes with N-phenylbenzamide have been studied for their role in C-H activation, a fundamental transformation in organic synthesis. nih.gov Density functional theory calculations have highlighted the importance of the metal-ligand interaction in facilitating such reactions. nih.gov

Should complexes of this compound be synthesized, their catalytic potential could be evaluated in a variety of organic transformations. The electronic properties of the benzamide (B126) ligand, modified by the amino and ethyl groups, could influence the catalytic activity of the metal center.

Table 1: Potential Catalytic Applications for Metal Complexes of Aminobenzamide Derivatives

| Catalytic Reaction | Metal Center | Reference Compound(s) | Potential Role of Ligand |

| C-H Activation | Iridium, Rhodium | N-phenylbenzamide | Directing group, modulates electronic properties of the metal. nih.gov |

| Asymmetric Alkylation | Copper, Nickel | Salen Ligands (structurally related concept) | Creates a chiral environment around the metal center. psu.edu |

| Cross-Coupling Reactions | Palladium, Nickel | Various phosphine (B1218219) and N-heterocyclic carbene ligands | Stabilizes the metal catalyst and influences reactivity. |

As Building Blocks for Complex Molecular Architectures and Natural Product Synthesis

The functional groups on this compound make it a potential starting material or intermediate in the synthesis of more complex molecules. The primary amine can be readily transformed into other functional groups or used in coupling reactions.

For example, 2-aminobenzamide (B116534) is a common precursor for the synthesis of quinazolin-4(3H)-ones, a class of heterocyclic compounds with a wide range of biological activities. acs.org This transformation typically involves the condensation of the aminobenzamide with an aldehyde. A similar strategy could hypothetically be applied to this compound to generate novel heterocyclic systems.

Furthermore, the amino group can be a handle for peptide coupling reactions or for the introduction of the molecule onto a larger scaffold. While no specific examples utilizing this compound in natural product synthesis are documented, its structural motifs are present in various biologically active molecules.

Integration into Polymeric Materials and Functional Organic Frameworks

The bifunctional nature of aminobenzamides suggests their potential use as monomers or as components of larger, functional materials.

Monomer Design for Polymerization

To be used as a monomer in polymerization, a molecule typically needs at least two reactive functional groups. This compound possesses one primary amine. For it to be incorporated into a polymer backbone, it would either need to be reacted with a comonomer that has two or more reactive sites, or it would need to be chemically modified to introduce a second reactive group.

For instance, if the phenyl ring were functionalized with a carboxylic acid group, the resulting amino-carboxy acid monomer could undergo polycondensation to form a polyamide, similar to how nylon is produced from diamine and diacid monomers. libretexts.org

Table 2: Hypothetical Polymerization Strategies

| Polymer Type | Required Modification of this compound | Co-monomer |

| Polyamide | Addition of a carboxylic acid group | Self-condensation or with a diamine/diacid |

| Polyurea | None | Diisocyanate |

| Polyimide | Addition of a carboxylic anhydride (B1165640) group | Diamine |

Advanced Material Precursors (e.g., dyes, optical materials)

The aromatic amine functionality is a key component of many azo dyes. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with a suitable aromatic coupling agent. unb.ca For example, 4,4'-diaminobenzanilide (B1630359) has been used as a non-toxic substitute for benzidine (B372746) in the synthesis of direct dyes. psu.edu It is conceivable that this compound could be used to synthesize novel azo dyes, with the final color and properties being influenced by the substituents on the phenyl rings.

In the field of optical materials, aminobenzamide structures have been incorporated into fluorescent dyads. For example, linking a 2-aminobenzamide fluorophore to an aminonaphthalimide fluorophore has been shown to create systems exhibiting Förster Resonance Energy Transfer (FRET), which can be modulated by the presence of metal ions. rsc.org This suggests a potential, though unexplored, application for this compound derivatives in the development of fluorescent sensors or other optical materials.

Research on this compound in Advanced Chemical Applications Remains Undisclosed

Despite a thorough investigation into the scientific literature, specific applications of the chemical compound this compound in the development of chemical probes for molecular recognition and its roles in supramolecular chemistry have not been found in publicly accessible research.

While the fundamental chemical properties of this compound, such as its molecular formula (C15H16N2O) and CAS number (875837-45-9), are documented, detailed studies exploring its use in the advanced fields of molecular sensing and self-assembly are not available in the public domain.

Efforts to uncover research detailing the design, synthesis, and application of chemical probes derived from this specific compound were unsuccessful. Consequently, no data on binding affinities, specificities, or the operational mechanisms of such probes can be provided. Similarly, an exploration for its emerging roles in supramolecular chemistry, including its potential to form complex architectures like self-assembled monolayers or other organized structures, yielded no specific findings.

The absence of published research in these highly specialized areas suggests that the utility of this compound for these advanced applications may not have been explored, or any existing research is proprietary and not publicly available. Therefore, the creation of an in-depth article with detailed research findings and data tables on this topic is not currently possible.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-amino-N-ethyl-N-phenylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amidation of 3-aminobenzoic acid derivatives with N-ethylaniline. A typical approach involves activating the carboxylic acid group (e.g., using thionyl chloride to form the acyl chloride) followed by nucleophilic attack by the amine. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to amine), solvent selection (e.g., dry dichloromethane or THF), and temperature (0–25°C). Post-reaction purification via recrystallization or column chromatography is critical to isolate the product .

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation are mounted on a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) and analyzed using SHELX software for structure solution and refinement . Data collection parameters (e.g., θ range: 2.5–30°, absorption correction via CrysAlis RED) ensure accuracy. The final structure is visualized using ORTEP-III to confirm bond lengths, angles, and torsion angles .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) identify protons and carbons. For example, the amide NH proton appears at δ ~8.5–9.5 ppm, while aromatic protons split into distinct multiplets .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

Cross-validation with computational tools (e.g., Gaussian) ensures assignments align with predicted chemical shifts .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved in benzamide derivatives?

- Methodological Answer : Discrepancies may arise from disorder, twinning, or thermal motion. Strategies include:

- Data Re-collection : Improve resolution by reducing crystal mosaicity or using synchrotron radiation.

- Refinement Constraints : Apply restraints to bond lengths/angles using SHELXL’s AFIX commands.